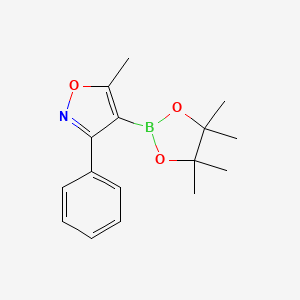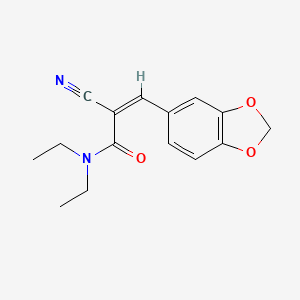![molecular formula C27H22BF4N B2652020 1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide CAS No. 455940-54-2](/img/structure/B2652020.png)
1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BQ or BF4 and is a fluorescent dye that has been used in biological imaging and sensing.
Mechanism of Action
The mechanism of action of BQ involves its ability to bind to biomolecules and emit fluorescence upon excitation. BQ has a planar structure that allows it to intercalate into DNA and RNA, making it an effective probe for studying nucleic acid structure and function. BQ has also been shown to bind to proteins, which can alter their conformation and function.
Biochemical and Physiological Effects:
BQ has been shown to have minimal cytotoxicity and is generally considered safe for use in biological systems. BQ has been used to study various physiological processes, such as cell division and apoptosis. BQ has also been used to study the effects of environmental toxins on biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of BQ is its high quantum yield and photostability, which make it an ideal probe for long-term imaging experiments. BQ is also soluble in water, which allows it to be used in aqueous biological systems. However, BQ has limitations in terms of its specificity for biomolecules, which can result in non-specific binding and false-positive results.
Future Directions
There are several future directions for the use of BQ in scientific research. One potential application is in the development of biosensors for detecting biomolecules in real-time. BQ could also be used as a tool for studying the dynamics of protein-protein interactions in living cells. Additionally, BQ could be used in the development of new imaging techniques for studying biological systems at the molecular level.
In conclusion, 1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide is a versatile compound that has significant potential for use in scientific research. Its unique properties make it an effective tool for studying various biological processes, and its future applications are promising. However, further research is needed to fully understand the mechanisms of action of BQ and to develop new applications for this compound.
Synthesis Methods
The synthesis of BQ can be achieved through a series of chemical reactions. One of the most common methods is the condensation reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline and benzil in the presence of a base catalyst. The resulting product is then treated with tetrafluoroboric acid to obtain BQ tetrafluoroborate.
Scientific Research Applications
BQ has been extensively used in scientific research due to its unique properties, including its high quantum yield, photostability, and solubility in water. One of the most significant applications of BQ is in biological imaging and sensing. BQ has been used as a fluorescent probe to detect various biological molecules, such as DNA, RNA, and proteins. BQ has also been used to study the intracellular localization and trafficking of biomolecules.
properties
IUPAC Name |
1-ethenyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N.BF4/c1-2-28-26(22-14-7-4-8-15-22)19-25(20-11-5-3-6-12-20)24-18-17-21-13-9-10-16-23(21)27(24)28;2-1(3,4)5/h2-16,19H,1,17-18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZKVFSMFKVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2651937.png)
![4-ethoxy-N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2651939.png)
![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)
![3-benzyl-2-((4-isopropylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2651942.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2651943.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)
![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)